1-Benzylquinolin-4(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c18-16-10-11-17(12-13-6-2-1-3-7-13)15-9-5-4-8-14(15)16/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOJZDHUUHJSOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=O)C3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10531936 | |
| Record name | 1-Benzylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10531936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24220-92-6 | |
| Record name | 1-(Phenylmethyl)-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24220-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10531936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 1 Benzylquinolin 4 1h One and Its Derivatives
Classical and Established Synthetic Approaches to Quinolin-4(1H)-ones
Traditional methods for constructing the quinolin-4(1H)-one ring system remain fundamental in organic synthesis. These reactions typically involve the condensation of anilines with β-dicarbonyl compounds or their equivalents, followed by cyclization.
Conrad-Limpach-Knorr and Conrad-Limpach Synthesis Variants
The Conrad-Limpach synthesis is a classic method for preparing 4-hydroxyquinolines, which exist in tautomeric equilibrium with quinolin-4(1H)-ones. wikipedia.orgresearchgate.net The reaction involves the condensation of anilines with β-ketoesters. wikipedia.org The regioselectivity of the initial condensation is temperature-dependent. At lower temperatures, the aniline (B41778) attacks the keto group of the β-ketoester, leading to a Schiff base that cyclizes to form a 4-hydroxyquinoline (B1666331) (the kinetic product). youtube.com At higher temperatures (around 140 °C or more), the aniline attacks the ester group, forming a β-keto anilide. wikipedia.orgyoutube.com This intermediate then cyclizes under acidic conditions to yield a 2-hydroxyquinoline, a variant known as the Knorr quinoline (B57606) synthesis. wikipedia.org
The general mechanism of the Conrad-Limpach synthesis to form 4-hydroxyquinolines begins with the formation of a Schiff base from the aniline and the β-ketoester. This is followed by an electrocyclic ring closure at high temperatures (around 250 °C) and subsequent elimination of an alcohol to form the final 4-hydroxyquinoline product. wikipedia.org The use of an inert, high-boiling solvent like mineral oil can significantly improve the yields of the cyclization step. wikipedia.org
These methods produce the core quinolin-4(1H)-one structure. To obtain the target compound, 1-benzylquinolin-4(1H)-one, a subsequent N-benzylation step is required. This typically involves reacting the quinolin-4(1H)-one with a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a base like potassium carbonate. rsc.org
Friedlander and Niementowski Reactions for Quinolin-4(1H)-one Formation
The Friedländer synthesis is another cornerstone method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). iipseries.orgsemanticscholar.org The reaction is typically catalyzed by an acid or a base and proceeds through an aldol-type condensation followed by cyclodehydration. iipseries.orgscispace.com While versatile for a wide range of substituted quinolines, its direct application to this compound would necessitate starting with an N-benzylated 2-aminoaryl ketone, which may not always be readily available.
The Niementowski reaction is a related method that specifically produces 4-hydroxyquinoline derivatives by reacting anthranilic acids with ketones or aldehydes. wikipedia.org The mechanism is similar to the Friedländer synthesis, involving initial Schiff base formation followed by intramolecular condensation. wikipedia.org Variations of this reaction have been developed to improve its practicality, such as using catalysts like phosphorus oxychloride or polyphosphoric acid. wikipedia.org As with the Conrad-Limpach synthesis, the resulting 4-hydroxyquinolin-4(1H)-one requires a separate N-benzylation step to yield this compound.
Advanced Methodologies for N-Benzylation and Derivatization
Modern synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis and functionalization of quinolin-4(1H)-ones, including the direct introduction of the benzyl group and the construction of the heterocyclic core in a more convergent manner.
Metal-Catalyzed Coupling and Carbonylation Reactions (e.g., Palladium, Copper, Molybdenum Catalysis)
Metal-catalyzed reactions have become powerful tools for the synthesis of quinolin-4(1H)-ones. Palladium-catalyzed carbonylative cyclization of N-(2-iodoaryl)enaminones is an effective method for producing 2-substituted 3-aroylquinolin-4(1H)-ones. nih.gov Another palladium-catalyzed approach involves the carbonylative Sonogashira/cyclization of 2-iodoanilines and alkynes. acs.org This method can be performed using molybdenum hexacarbonyl as a solid, air-stable source of carbon monoxide, avoiding the handling of gaseous CO. acs.orgmdpi.com The reaction can be accelerated by microwave heating. acs.orgqeios.com
Copper-catalyzed reactions also provide efficient routes to quinolin-4(1H)-ones. For instance, a copper(I)-catalyzed direct cyclization of primary anilines and alkynes has been developed. organic-chemistry.org Copper catalysis has also been employed in the synthesis of 4-substituted quinolin-2(1H)-ones from α-bromo-N-phenylacetamides. researchgate.net While these examples focus on the 2-oxo isomer, similar strategies can be adapted for the 4-oxo scaffold. For the synthesis of this compound, N-benzylation can be achieved through copper-catalyzed N-arylation reactions, although this is more common for aryl groups than benzyl groups. mdpi.com
Molybdenum catalysis has been utilized in the one-pot synthesis of various N-polyheterocycles, including quinoline-fused derivatives, from nitroarenes and glycols. d-nb.info This domino reaction involves reduction, imine formation, intramolecular cyclization, and oxidation, showcasing the versatility of molybdenum complexes in facilitating complex transformations. d-nb.info
| Catalyst System | Reactants | Product Type | Reference |
| Palladium(II) acetate, DPPF, Mo(CO)₆ | 2-Iodoanilines, Alkynes | Functionalized 4-quinolones | acs.org |
| Palladium(II) chloride, Copper(II) acetate | N-substituted-3,3-diarylacrylamides | 4-Arylquinolin-2(1H)-ones | nih.gov |
| Copper(I) catalyst | Primary anilines, Alkynes | 4-Quinolones | organic-chemistry.org |
| Dioxomolybdenum(VI) complex | Nitroarenes, Glycols | Quinoline-fused polyheterocycles | d-nb.info |
One-Pot and Multicomponent Reaction Protocols for Functionalized Quinolin-4(1H)-ones
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without isolating intermediates. researchgate.net These strategies are well-suited for generating libraries of complex molecules like functionalized quinolin-4(1H)-ones.
A three-component, one-pot approach has been developed for the synthesis of functionalized quinolones, including a derivative, 3-benzoyl-6-benzylquinolin-4(1H)-one, which was synthesized with an 83% yield. acs.org MCRs have been employed for the synthesis of diverse quinoline scaffolds using reactions like the Povarov, Gewald, and Ugi reactions. researchgate.net An efficient catalyst-free, one-pot, three-component procedure for synthesizing quinoline-hybridized dihydropyridopyrimidines and dihydropyrazolopyridines has been reported, utilizing formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones under microwave irradiation. acs.org Another example is the electrochemical multicomponent assembly of isatins, 4-hydroxyquinolin-2(1H)-one, and malononitrile (B47326) to create functionalized spirocyclic systems. nih.gov
| Reaction Type | Components | Key Features | Reference |
| Three-component reaction | Anilines, β-ketoesters, Aldehydes | Domino protocols, synthesis of floxacin precursors | acs.org |
| Three-component reaction | Formyl-quinolines, Heterocyclic amines, 1,3-Diketones | Catalyst-free, microwave-assisted, quinoline hybrids | acs.org |
| Electrochemically induced MCR | Isatins, 4-Hydroxyquinolin-2(1H)-one, Malononitrile | Environmentally benign, spirooxindole synthesis | nih.gov |
| Four-component reaction | Aldehydes, Amines, Dimedone, Barbituric acid | Tungstophosphoric acid catalyst, pyrimido[4,5-b]quinoline-triones | acs.org |
Microwave-Assisted Synthesis Enhancements for Expedited Reaction Pathways
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating. nih.gov The ability of microwaves to rapidly and uniformly heat the reaction mixture is particularly advantageous for the synthesis of heterocyclic compounds like quinolin-4(1H)-ones. scilit.com
Microwave irradiation has been successfully applied to classical reactions like the Friedländer and Niementowski syntheses, significantly reducing reaction times. ijarsct.co.in For example, the synthesis of 2-methylquinolin-4(1H)-one derivatives via a Combes cyclization was achieved in high yields and short reaction times using a reusable acidic resin under solvent-free microwave conditions. asianpubs.org Similarly, the synthesis of 4-quinolones from anilines and β-ketoesters has been expedited using microwave irradiation, sometimes in a one-step, solvent-free process. researchgate.net
In the context of advanced methodologies, microwave heating is often combined with metal catalysis or multicomponent reactions to further enhance efficiency. The palladium-catalyzed carbonylative synthesis of 4-quinolones from 2-iodoanilines and alkynes, using molybdenum hexacarbonyl as a CO source, is significantly faster under microwave irradiation, with cyclized products obtained in just 20 minutes. acs.orgqeios.com Microwave assistance has also been used to prepare various quinoline derivatives, including ethyl-quinolon-4-one-3-carboxylates and N'-benzylidene-2-propylquinoline-4-carbohydrazides, in high yields and with reduced reaction times. arabjchem.org
| Reaction | Conditions | Advantages | Reference |
| Combes cyclization | NKC-9 resin, solvent-free, microwave | High yields, short reaction times, reusable catalyst | asianpubs.org |
| Conrad-Limpach variant | Diphenyl ether, microwave | One-step synthesis of 4-quinolones | researchgate.net |
| Gould-Jacobs cyclization | Open-vessel, microwave (240 °C) | Efficient synthesis of ethyl-quinolon-4-one-3-carboxylates | |
| Carbonylative Sonogashira | Pd-catalysis, Mo(CO)₆, microwave (120 °C) | Rapid (20 min), CO-gas free | acs.org |
| Condensation | Hydrazides, Aldehydes, microwave | High yields (up to 93%), short reaction times (1-3 min) | arabjchem.org |
Regioselective Synthesis of Substituted this compound Derivatives
The ability to introduce substituents at specific positions on the this compound framework is crucial for developing new compounds with tailored properties. Researchers have devised several regioselective strategies to achieve this, primarily focusing on C-H activation, cross-coupling reactions, and directed functionalizations.
One prominent approach involves the palladium-catalyzed arylation of the quinolin-4(1H)-one core using diaryliodonium salts. mdpi.comsemanticscholar.org The regioselectivity of this reaction can be controlled by the choice of solvent and directing groups. For instance, the C3-phenylation of N-benzyl-quinolin-4(1H)-one can be achieved by switching the reaction solvent from acetic acid to 1,4-dioxane (B91453) and adding silver carbonate. mdpi.comsemanticscholar.org The proposed mechanism for this C3-arylation involves an initial electrophilic palladation of the N-benzyl-quinolin-4(1H)-one, followed by oxidative addition of the diaryliodonium triflate to the palladium(II) intermediate, which then undergoes reductive elimination to yield the C3-arylated product. mdpi.comsemanticscholar.orgresearchgate.net
Another effective method for regioselective substitution at the C3 position is through a copper-mediated cross-coupling reaction. This strategy begins with the synthesis of 1-benzyl-3-iodo-4-quinolone, which then serves as a precursor for introducing various heteroaryl groups. rsc.org This two-step process allows for the specific installation of a substituent at the C3 position.
Furthermore, regioselective halogenation provides a pathway to functionalized this compound derivatives. For example, a metal-free protocol for the C5-halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acid. scispace.comrsc.org This method demonstrates high regioselectivity and functional group tolerance, offering a route to C5-halogenated quinolines that can be further derivatized. scispace.comrsc.org While not explicitly demonstrated on a 1-benzyl-8-substituted-quinolin-4(1H)-one, the methodology suggests a potential strategy for such regioselective functionalization.
The following tables summarize some of the reported methods for the regioselective synthesis of substituted this compound derivatives.
Table 1: Regioselective C3-Arylation of this compound
| Starting Material | Arylating Agent | Catalyst | Solvent | Additive | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| This compound | Diphenyliodonium triflate | Pd(OAc)₂ | 1,4-Dioxane | Ag₂CO₃ | 1-Benzyl-3-phenylquinolin-4(1H)-one | - | mdpi.comsemanticscholar.org |
Yield not explicitly reported in the provided search results.
Table 2: Regioselective C3-Heteroarylation via Copper-Mediated Cross-Coupling
| Starting Material | Coupling Partner | Catalyst/Mediator | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1-Benzyl-3-iodoquinolin-4(1H)-one | Benzothiazole | CuI, 1,10-phenanthroline, Cs₂CO₃ | 1,4-Dioxane | 3-(Benzo[d]thiazol-2-yl)-1-benzylquinolin-4(1H)-one | 80% | rsc.org |
| 1-Benzyl-3-iodoquinolin-4(1H)-one | 6-Methylbenzo[d]thiazole | CuI, 1,10-phenanthroline, Cs₂CO₃ | 1,4-Dioxane | 1-Benzyl-3-(6-methylbenzo[d]thiazol-2-yl)quinolin-4(1H)-one | - | rsc.org |
| 1-Benzyl-3-iodoquinolin-4(1H)-one | 6-Methoxybenzo[d]thiazole | CuI, 1,10-phenanthroline, Cs₂CO₃ | 1,4-Dioxane | 1-Benzyl-3-(6-methoxybenzo[d]thiazol-2-yl)quinolin-4(1H)-one | - | rsc.org |
| 1-Benzyl-3-iodoquinolin-4(1H)-one | 6-Chlorobenzo[d]thiazole | CuI, 1,10-phenanthroline, Cs₂CO₃ | 1,4-Dioxane | 1-Benzyl-3-(6-chlorobenzo[d]thiazol-2-yl)quinolin-4(1H)-one | - | rsc.org |
Yields for some derivatives were not explicitly provided in the search results.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of 1-Benzylquinolin-4(1H)-one. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) correlation experiments, the precise chemical environment of each proton and carbon atom in the molecule can be established. rsc.orgmdpi.com
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons through spin-spin coupling. ugm.ac.id In a typical spectrum of this compound, distinct signals are observed for the protons of the quinolinone core and the benzyl (B1604629) substituent. For instance, in a DMSO-d₆ solvent, the benzylic methylene (B1212753) protons (N-CH₂) appear as a singlet, while the protons on the quinolinone and benzene (B151609) rings appear as a series of doublets, triplets, and multiplets in the aromatic region of the spectrum. rsc.orgibs.re.kr The specific chemical shifts and coupling constants (J-values) allow for the assignment of each proton to its specific position on the molecular framework. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments. The spectrum for this compound typically shows a signal for the carbonyl carbon (C=O) in the downfield region (around 175 ppm), characteristic of a ketone within a conjugated system. rsc.org Signals for the aromatic and vinylic carbons of the quinolinone and benzyl rings appear in the approximate range of 115-140 ppm, while the benzylic methylene carbon (N-CH₂) signal is observed further upfield. rsc.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. wordpress.com
2D NMR Techniques: To resolve ambiguities and confirm assignments made from 1D spectra, various 2D NMR experiments are employed. ipb.pt
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, which is crucial for tracing the connectivity of protons within the quinolinone and benzyl ring systems. wordpress.com
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of a proton's chemical shift to its corresponding carbon atom. mdpi.comexlibrisgroup.com
The combined application of these NMR techniques provides a complete and detailed map of the molecular structure of this compound. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound (Note: Chemical shifts (δ) are reported in ppm. Data is illustrative and can vary based on solvent and experimental conditions.)
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-2 | ~6.1 (d) | ~110 |
| H-3 | ~7.8 (d) | ~140 |
| C-4 (C=O) | - | ~175 |
| H-5 | ~8.1 (dd) | ~125 |
| H-6 | ~7.3 (m) | ~124 |
| H-7 | ~7.6 (m) | ~132 |
| H-8 | ~7.5 (d) | ~118 |
| C-4a | - | ~126 |
| C-8a | - | ~140 |
| N-CH₂ | ~5.6 (s) | ~54 |
| Benzyl C-1' | - | ~136 |
| Benzyl H-2'/6' | ~7.2-7.4 (m) | ~127 |
| Benzyl H-3'/5' | ~7.2-7.4 (m) | ~129 |
| Benzyl H-4' | ~7.2-7.4 (m) | ~128 |
| Data compiled from findings in DMSO-d₆ and CDCl₃ solvents. rsc.org |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov Analysis of these spectra provides direct evidence for the presence of key functional groups within this compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the molecule's vibrational transitions. libretexts.org The IR spectrum of this compound is characterized by several key absorption bands:
C=O Stretch: A strong, sharp absorption band is expected in the region of 1630-1650 cm⁻¹. This frequency is lower than that of a simple aliphatic ketone due to the conjugation with the aromatic ring and the vinyl group, which delocalizes the pi electrons and weakens the C=O double bond.
Aromatic C=C Stretch: Multiple bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the quinolinone and benzene rings. vscht.cz
Aromatic C-H Stretch: These vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹. libretexts.org
C-N Stretch: The stretching vibration of the C-N bond within the quinoline (B57606) ring is expected in the 1200-1350 cm⁻¹ range.
C-H Bending: Out-of-plane ("oop") C-H bending vibrations for the substituted aromatic rings give rise to strong bands in the fingerprint region (675-900 cm⁻¹), the positions of which can help confirm the substitution pattern. libretexts.org
Table 2: Predicted Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium-Weak |
| C=O Stretch (Amide/Ketone) | N-C=O | 1630 - 1650 | Strong |
| C=C Stretch (In-ring) | Aromatic Rings | 1400 - 1600 | Medium-Variable |
| C-N Stretch | Ar-N | 1200 - 1350 | Medium |
| C-H Out-of-Plane Bend | Ar-H | 675 - 900 | Strong |
Raman Spectroscopy: Raman spectroscopy provides information that is complementary to IR. nih.gov While IR is more sensitive to polar bonds (like C=O), Raman is often more sensitive to non-polar, symmetric bonds. For this compound, the symmetric "breathing" modes of the aromatic rings would be expected to produce strong signals in the Raman spectrum. arxiv.org The C=C stretching vibrations of the aromatic system would also be Raman active. This technique is particularly useful for analyzing the skeletal framework of the molecule. nih.gov
Mass Spectrometry (MS) in Molecular Weight Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and offers structural clues based on the fragmentation pattern of the molecule. acdlabs.com
For this compound (C₁₆H₁₃NO), the molecular weight is 235.28 g/mol . In a typical mass spectrum, a molecular ion peak (M⁺˙) would be observed at m/z ≈ 235. nih.gov The ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI), will influence the degree of fragmentation. acdlabs.commemphis.edu
Under EI conditions, which induce significant fragmentation, a characteristic pattern for this compound is expected. orgchemboulder.com The fragmentation is often governed by the stability of the resulting cations and neutral radicals. Key fragmentation pathways include:
Benzylic Cleavage: The most prominent fragmentation is often the cleavage of the bond between the benzylic carbon and the quinolinone nitrogen. This results in the formation of a highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91 and a neutral quinolinone radical. The tropylium ion is a common and typically intense peak for benzyl-substituted compounds.
Loss of CO: Following initial fragmentation, the quinolinone fragment can lose a molecule of carbon monoxide (CO), a common fragmentation pathway for ketones and amides, leading to further daughter ions. nih.gov
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 235 | Molecular Ion [M]⁺˙ | [C₁₆H₁₃NO]⁺˙ | Ionization of parent molecule |
| 91 | Tropylium Cation | [C₇H₇]⁺ | Cleavage of the N-CH₂ bond |
| 144 | [M - C₇H₇]⁺ | [C₉H₆NO]⁺ | Loss of the benzyl radical |
Analysis of these fragmentation patterns allows for the confirmation of the constituent parts of the molecule—the benzyl group and the quinolinone core—thereby supporting the proposed structure. nih.gov
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions, Optical Properties, and Solvatochromism Studies
UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is used to study the electronic properties of conjugated systems like this compound.
The UV-Vis spectrum of this compound is dominated by electronic transitions within its extensive π-conjugated system. The primary transitions observed are:
π → π Transitions:* These are high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* antibonding orbitals. Given the conjugated nature of the quinolinone and benzyl rings, multiple strong absorption bands are expected, typically in the 250-400 nm range.
n → π Transitions:* This lower-intensity transition involves the excitation of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to a π* antibonding orbital. This absorption band is often observed as a shoulder on the tail of the more intense π → π* bands and is characteristically sensitive to solvent polarity.
Solvatochromism: Solvatochromism is the phenomenon where the position of an absorption band (λₘₐₓ) changes with the polarity of the solvent. taylorandfrancis.com This effect arises from differential solvation of the ground and excited states of the molecule. d-nb.info For this compound, the n → π* transition is expected to exhibit a hypsochromic shift (blue shift, or shift to shorter wavelength) as solvent polarity increases. This is because polar, protic solvents can stabilize the lone pair electrons in the ground state through hydrogen bonding, thus increasing the energy gap for the n → π* transition. ijcce.ac.ir Conversely, the π → π* transitions may show a bathochromic shift (red shift, or shift to longer wavelength) in polar solvents, which tend to stabilize the more polar excited state more than the ground state. nih.gov Studying these solvatochromic shifts can provide insight into the nature of the electronic transitions and the charge distribution in the molecule's ground and excited states. nih.gov
Computational and Theoretical Investigations
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com This method is fundamental in structure-based drug design for evaluating the binding affinity and mode of interaction between a potential drug candidate and its biological target. nih.govbenthamdirect.com The process involves sampling possible conformations of the ligand within the receptor's binding site and scoring them based on their energetic favorability. mdpi.com
Following docking, Molecular Dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time. mdpi.commdpi.com MD simulations provide detailed information on the flexibility of the ligand and protein, the stability of the binding pose predicted by docking, and the conformational changes that may occur upon binding. mdpi.com Analysis of the MD trajectory can reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, which are critical for stable binding. mdpi.com
Although specific docking and MD studies for 1-Benzylquinolin-4(1H)-one were not identified, the quinolone/quinolinone scaffold is a common feature in ligands designed for various biological targets. For example, molecular docking studies have been performed on 1-benzylquinazoline-2,4(1H,3H)-dione derivatives to assess their binding to the VEGFR-2 active site in cancer research. nih.gov In other studies, quinolone derivatives have been docked into the active sites of bacterial enzymes to predict their antimicrobial potential. benthamdirect.com For this compound, these methods could be used to screen for potential protein targets and to understand the structural basis of its interactions, predicting which amino acid residues in a binding pocket are crucial for its activity.
Table 2: Illustrative Molecular Docking and Dynamics Results (Note: This table represents typical output from docking and MD simulations and is for illustrative purposes only.)
| Parameter | Description | Example Finding |
| Binding Energy | The estimated free energy of binding (kcal/mol) from docking. More negative values indicate stronger binding. | -8.5 kcal/mol |
| Key Interacting Residues | Amino acids in the receptor's active site forming significant bonds with the ligand. | Hydrogen bond with SER144; Pi-Pi stacking with TYR210 |
| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of the ligand/protein over the MD simulation compared to a reference structure. Lower, stable values indicate complex stability. | Ligand RMSD stable at ~2.0 Å after 20 ns |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues during the MD simulation, indicating flexibility. | High RMSF in loop regions of the protein, low in the binding site. |
Prediction of Molecular Descriptors and Quantum Chemical Properties Relevant to Molecular Behavior
Molecular descriptors are numerical values that characterize the chemical and physical properties of a molecule based on its structure. These descriptors can be calculated from the molecular graph (2D descriptors) or the 3D coordinates of the molecule (3D descriptors) and are essential in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. Quantum chemical properties, often derived from DFT calculations as discussed previously, provide a subset of these descriptors based on the electronic structure. princeton.edu
Commonly calculated descriptors include constitutional parameters (e.g., molecular weight), topological indices (describing atomic connectivity), and quantum-chemical parameters (e.g., HOMO/LUMO energies, dipole moment, atomic charges). These descriptors are used to build predictive models that correlate a molecule's structure with its biological activity, toxicity, or physicochemical properties like solubility and membrane permeability. For instance, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted using models built from these descriptors.
For this compound, a comprehensive analysis of its molecular descriptors would be a critical first step in any computational drug discovery pipeline. Properties such as the logarithm of the partition coefficient (logP) and the topological polar surface area (TPSA) are crucial for predicting oral bioavailability. Quantum chemical properties like the molecular electrostatic potential (MEP) map can visualize the charge distribution and predict regions susceptible to intermolecular interactions. nih.gov
Table 3: Selected Molecular and Quantum Chemical Descriptors (Note: These are examples of descriptors that would be calculated for this compound in a computational study.)
| Descriptor Type | Descriptor Name | Description |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity, affecting absorption and distribution. |
| Topological | Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms; relates to drug transport properties. |
| Quantum Chemical | Chemical Hardness (η) | Resistance to change in electron distribution; calculated from HOMO/LUMO energies. |
| Quantum Chemical | Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. |
| Geometrical | Molecular Volume | The van der Waals volume of the molecule. |
Reactivity and Chemical Transformations of the 1 Benzylquinolin 4 1h One Core
C-H Functionalization Strategies (e.g., Regioselective Arylation at C3, C5, C8 positions)
Direct C-H functionalization represents an efficient and atom-economical approach to modify the 1-benzylquinolin-4(1H)-one core. Research has demonstrated that regioselective arylation can be achieved at the C3, C5, and C8 positions through carefully controlled, palladium-catalyzed reactions. researchgate.netmdpi.com The selectivity of these reactions is often dictated by the choice of directing groups on the quinolone nitrogen, the solvent, and the specific palladium catalyst system employed. researchgate.netmdpi.com
Diaryliodonium salts have emerged as effective arylating agents for these transformations. mdpi.comresearchgate.net The reaction mechanism for C5 and C8 arylation typically involves the coordination of a directing group (such as the keto-oxygen at C4 or a hydroxyl group on the nitrogen) to the palladium(II) catalyst, followed by C-H insertion to form a palladacycle intermediate. mdpi.com Subsequent oxidative addition of the diaryliodonium salt generates a high-valent Pd(IV) species, which then undergoes reductive elimination to yield the arylated product and regenerate the Pd(II) catalyst. mdpi.comresearchgate.net
For C3 arylation of N-benzyl-quinolin-4(1H)-one, a different pathway is proposed. mdpi.comresearchgate.netresearchgate.net This process is thought to proceed via an initial electrophilic palladation of the electron-rich enaminone system at the C3 position. mdpi.comresearchgate.net Switching the solvent from acetic acid (which favors C5/C8 arylation) to 1,4-dioxane (B91453) and adding a base like silver carbonate can steer the reaction toward C3 functionalization. mdpi.com This substrate- and solvent-controlled site-selectivity allows for the precise installation of aryl groups at different positions on the quinolone ring, providing access to a wide array of derivatives. researchgate.netmdpi.com
| Position | Catalyst / Reagents | Solvent | Directing Group | Outcome | References |
| C3 | Pd(OAc)₂, Aryl(mesityl)iodonium triflate, Ag₂CO₃ | 1,4-Dioxane | N-Benzyl | C3-Arylation | mdpi.com, researchgate.net |
| C5 | Pd(OAc)₂, Aryl(mesityl)iodonium triflate | Acetic Acid | Keto group at C4 | C5-Arylation | researchgate.net, mdpi.com |
| C8 | Pd(OAc)₂, Aryl(mesityl)iodonium triflate | Acetic Acid | N-Hydroxy | C8-Arylation | researchgate.net, mdpi.com |
Cyclization and Annulation Reactions Involving this compound Precursors
The this compound framework can be elaborated into more complex, fused polycyclic systems through cyclization and annulation reactions. These transformations often involve the activation of the quinolone core by converting it into a more reactive quinolinium salt. For instance, 1-benzylquinolin-1-ium bromide serves as a key precursor in catalyst-mediated cascade reactions. buchler-gmbh.comijcce.ac.ir
One notable example is the DABCO-catalyzed reaction between 1-benzylquinolin-1-ium bromide and 2-hydroxy-1,4-naphthoquinone (B1674593) in water. ijcce.ac.ir The proposed mechanism involves a Michael-type addition of the naphthoquinone to the activated quinolinium salt, followed by an intramolecular cyclization to construct benzo[d]naphtho researchgate.net-oxazocine derivatives in high yields. ijcce.ac.ir This method provides a green and efficient route to complex heterocyclic structures. ijcce.ac.ir
In another sophisticated cascade reaction, a chiral catalyst derived from a quinine (B1679958) derivative and mandelic acid promotes the asymmetric dearomative cyclization of a substituted 1-benzylquinolin-1-ium salt with (E)-4-(2-hydroxyphenyl)but-3-en-2-one. buchler-gmbh.com This complex transformation results in the formation of a polycyclic hexahydrochromeno[2,3,4-gh]phenanthridin-2(1H)-one structure with multiple stereocenters, showcasing the utility of 1-benzylquinolinium (B3050695) precursors in building stereochemically rich molecules. buchler-gmbh.com
| Precursor | Reactant | Catalyst / Conditions | Product Type | References |
| 1-Benzylquinolin-1-ium bromide | 2-Hydroxy-1,4-naphthoquinone | DABCO, H₂O, Room Temp. | Benzo[d]naphtho researchgate.net-oxazocine | ijcce.ac.ir |
| Substituted 1-benzylquinolin-1-ium salt | (E)-4-(2-hydroxyphenyl)but-3-en-2-one | Quinine derivative / Mandelic acid | Hexahydrochromeno[2,3,4-gh]phenanthridine | buchler-gmbh.com |
Intermolecular Coupling Reactions with Diverse Heteroarenes and Other Nucleophiles
The this compound core engages in various intermolecular coupling reactions, expanding its structural diversity. As discussed in section 5.1, palladium-catalyzed C-H arylation with diaryliodonium salts is a prime example of intermolecular coupling. mdpi.com This strategy allows for the direct formation of a C-C bond between the quinolone scaffold and various aryl groups. mdpi.com
Beyond C-H activation, the quinolone system can undergo coupling through other mechanisms. Electroreductive intermolecular coupling provides an alternative route for C-C bond formation. In a reaction involving 1-alkoxycarbonyl-4-quinolones (close analogs of the N-benzyl derivative) and benzophenones, a coupled product is formed at the C2 position. nih.gov This reaction, carried out in the presence of TMSCl, proceeds via electrochemical reduction to generate reactive intermediates that combine to form a new C-C bond, yielding 2-(diphenyl((trimethylsilyl)oxy)methyl)-2,3-dihydroquinolin-4(1H)-one derivatives. nih.gov
Furthermore, the quinolone ring can react with various nucleophiles. While many studies focus on the synthesis of the quinolone ring via nucleophilic addition-elimination, similar principles apply to its subsequent functionalization. thieme-connect.comrsc.org The electrophilic character of certain positions on the quinolone ring, particularly after activation, makes it susceptible to attack by nucleophiles like amines and thiols, leading to substituted products. nih.govtandfonline.com
| Quinolone Derivative | Coupling Partner | Method / Catalyst | Position of Coupling | Product Type | References |
| This compound | Diaryliodonium salts | Pd(OAc)₂ | C3, C5, or C8 | Arylated quinolones | mdpi.com |
| 1-Methoxycarbonyl-4-quinolone | Benzophenones | Electroreduction, TMSCl | C2 | 2-Substituted dihydroquinolones | nih.gov |
| 7-Chloro-1-methyl-4-quinolone | O- and N-nucleophiles | Base, Solvent | C7 | 7-Substituted quinolones | tandfonline.com |
Stereoselective Transformations (e.g., Asymmetric Hydrogenation of Benzylquinolines and Related Scaffolds)
Creating chiral molecules from the this compound core or related scaffolds is of significant interest for pharmaceutical applications. Asymmetric hydrogenation is a powerful tool for achieving this, enabling the synthesis of chiral tetrahydroquinolines with high enantioselectivity. acs.org While much of the research has focused on the hydrogenation of quinolines rather than quinolones, the results on 2-benzylquinoline (B154654) substrates are highly relevant.
Iridium complexes featuring chiral bisphosphine ligands have proven to be highly effective catalysts for the asymmetric hydrogenation of 2-benzylquinolines. acs.org Using a catalyst system such as [Ir(COD)Cl]₂/bisphosphine/I₂, 2-benzylquinolines can be reduced to the corresponding 2-benzyl-1,2,3,4-tetrahydroquinolines with excellent enantiomeric excesses (up to 96% ee). acs.orgresearchgate.net Mechanistic studies suggest the reaction proceeds through a sequence of 1,4-hydride addition, isomerization, and 1,2-hydride addition.
Another powerful strategy is the organocatalytic asymmetric transfer hydrogenation, which can be applied to racemic 2-substituted quinolines. thieme-connect.com This method employs a chiral phosphoric acid catalyst and a Hantzsch ester as the hydrogen source. It proceeds via a dynamic kinetic resolution, where the racemic starting material is converted into a single major diastereomer of the chiral tetrahydroquinoline product with high enantiomeric and diastereomeric ratios. thieme-connect.com These stereoselective transformations provide access to valuable chiral N-heterocyclic building blocks. thieme-connect.comdicp.ac.cn
| Substrate | Transformation | Catalyst System | Key Features | Product | References |
| 2-Benzylquinolines | Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / Chiral Bisphosphine / I₂ | High enantioselectivity | Chiral 2-Benzyl-1,2,3,4-tetrahydroquinolines | , acs.org |
| Racemic 2-Substituted Quinolines | Asymmetric Transfer Hydrogenation | Chiral Phosphoric Acid / Hantzsch Ester | Dynamic kinetic resolution | Chiral Tetrahydroquinolines | thieme-connect.com |
| Flosequinan (a 4-quinolone) | Stereoselective S-oxidation/reduction | Rat liver/kidney enzymes | In vitro metabolic study | Flosequinan sulphide / Flosequinan sulphone | nih.gov |
Exploration of Biological Activities and Molecular Interactions
Mechanisms of Antiproliferative Activity and Modulation in Oncological Contexts
Derivatives of the quinoline (B57606) structure are being explored for their anticancer properties. Some of these compounds are thought to work by interacting with biological membranes, which can lead to cell death. Another proposed mechanism is the induction of apoptosis, or programmed cell death, through the activation of caspases. Additionally, some quinoline derivatives have been associated with the generation of reactive oxygen species (ROS), which can cause cellular damage and contribute to their cytotoxic effects against cancer cells.
Lysosomotropic agents, which accumulate in the lysosomes of cells, represent another avenue of investigation for quinoline analogs in cancer therapy. google.com The accumulation of these compounds in lysosomes can disrupt the function of these organelles. google.com This is particularly relevant in cancer treatment, as some cancer cells utilize lysosomes to sequester and resist chemotherapy drugs. google.com By impairing lysosomal function, certain quinoline derivatives may enhance the effectiveness of other anticancer agents. google.com
Antimicrobial and Antitubercular Efficacy Investigations and Target Considerations
Quinolone derivatives are a well-established class of antimicrobial agents with a broad spectrum of activity. mdpi.com Their primary mechanism of action involves the inhibition of bacterial DNA synthesis by targeting type IIA topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.com These enzymes are crucial for bacterial DNA replication and segregation. semanticscholar.org
In the context of tuberculosis, diarylquinoline compounds, which share a structural relationship with 1-benzylquinolin-4(1H)-one, have shown significant promise. nih.gov Bedaquiline (B32110), a notable diarylquinoline, has been approved for treating multidrug-resistant tuberculosis. nih.gov Its mechanism involves the inhibition of the mycobacterial ATP synthase, a critical enzyme for energy production in Mycobacterium tuberculosis. nih.govrsc.orgresearchgate.netnih.gov Research into bisquinoline analogs has revealed that they also potently inhibit this enzyme, suggesting a similar mode of action. rsc.org Docking studies indicate that both electrostatic and hydrophobic interactions are important for the binding of these compounds to the ATP synthase enzyme. rsc.org
Furthermore, certain quinoline derivatives have demonstrated efficacy against atypical mycobacteria, such as M. avium paratuberculosis and M. kansasii. mdpi.com The antibacterial activity of some 1,4-benzoquinone (B44022) derivatives has also been investigated, showing growth inhibition of Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes. nih.gov
Table 1: Antitubercular Activity of Bisquinoline Analogs
| Compound | MIC (µM) against M. tuberculosis | IC50 (µM) for ATP Synthase Inhibition |
|---|---|---|
| 13 | 0.39 | - |
| 19 | 0.39 | - |
| 20 | 0.66 | - |
| 21 | 0.70 | 0.001 |
| 17 | - | 0.28 |
Data sourced from MedChemComm. rsc.org
Modulatory Effects on G Protein-Coupled Receptors (GPCRs), particularly GPR55
Recent research has identified the 3-benzylquinolin-2(1H)-one scaffold, a close structural relative of this compound, as a source of potent and selective modulators of the G protein-coupled receptor GPR55. nih.govnih.govmdpi.com GPR55 has emerged as a potential therapeutic target for a variety of conditions, including cancer, neurodegenerative diseases, and metabolic disorders. nih.govnih.govmdpi.comunipi.it
A series of novel 3-benzylquinolin-2(1H)-one derivatives have been synthesized and shown to exhibit excellent binding affinity for GPR55, with some compounds displaying Ki values in the low nanomolar and even sub-nanomolar range. nih.govnih.govmdpi.comunisi.it These compounds demonstrated high selectivity for GPR55 over the cannabinoid receptors CB1 and CB2. nih.govnih.govmdpi.com Functional assays confirmed that these derivatives act as full agonists of GPR55. nih.govnih.govmdpi.com Computational studies have been employed to understand the key interactions between these ligands and the GPR55 binding site. nih.govnih.govmdpi.com The identification of crucial amino acid residues, such as K2.60 and E3.29, has provided insight into the agonist signaling mechanism at the receptor. acs.org
Table 2: GPR55 Binding Affinities of 3-Benzylquinolin-2(1H)-one Derivatives
| Compound | Ki (nM) at GPR55 |
|---|---|
| 3C | 0.51 |
| 4D | 0.29 |
Data sourced from Usiena air. unisi.it
Modulation of Ion Channels (e.g., KCNQ2 Channel Opening)
While direct studies on this compound's effect on KCNQ2 channels are not extensively documented in the provided context, the broader class of quinoline derivatives has been investigated for their interactions with various ion channels. For instance, the cardiac liability of the antitubercular drug bedaquiline is linked to its potent inhibition of the hERG cardiac potassium channel. nih.gov This highlights the potential for quinoline-based compounds to modulate ion channel activity, a property that can be both therapeutically beneficial and a source of adverse effects. The development of new generations of these compounds often focuses on minimizing such off-target interactions. nih.gov
DNA Interaction Studies: Photocleavage and Nucleic Acid Binding Profiles
Certain benzylated 4-quinolinium dicarbocyanine dyes, which are derivatives of the 1-benzylquinolinium (B3050695) structure, have been shown to interact with DNA and induce photocleavage. nih.govacs.orgnih.gov These dyes absorb light in the near-infrared (NIR) range and can generate reactive oxygen species (ROS), particularly hydroxyl radicals, upon irradiation. nih.govacs.orgnih.gov This leads to direct strand breaks in DNA. nih.govacs.orgnih.gov
Studies have shown that the interaction of these dyes with DNA can alter their spectral properties, indicating binding to the nucleic acid. nih.govacs.org The mode of binding is thought to be external to the DNA helix. nih.govacs.orgnih.gov This photocleavage ability has been demonstrated with plasmid DNA using laser illumination at wavelengths as high as 905 nm. nih.govacs.orgnih.gov The efficiency of DNA cleavage is dependent on the irradiation time and the power of the light source. acs.org This property makes these compounds potential candidates for phototherapeutic applications. nih.govacs.orgnih.gov
Enzyme Inhibition Profiles (e.g., Dihydrofolate Reductase, Cholinesterase, ATP Synthase)
The quinoline scaffold is a versatile platform for designing enzyme inhibitors. As previously mentioned, diarylquinoline and bisquinoline derivatives are potent inhibitors of mycobacterial ATP synthase. rsc.orgresearchgate.netnih.govgoogle.comnih.gov This inhibition is a key mechanism of their antitubercular activity. rsc.orgresearchgate.netgoogle.com The inhibitory concentration (IC50) values for some of these compounds against ATP synthase are in the nanomolar range. rsc.orggoogle.com
While specific data on the inhibition of dihydrofolate reductase and cholinesterase by this compound is not detailed in the provided search results, the broad enzymatic inhibitory potential of the quinoline class is well-recognized. For example, docking studies have been performed on quinoline derivatives against enzymes like Enoyl Acyl Carrier Protein Reductase (InhA), a target in Mycobacterium tuberculosis. researchgate.net
Development as Fluorescent Probes and Phototherapeutic Agents for Biological Systems
The unique photophysical properties of certain 1-benzylquinolinium derivatives make them suitable for development as fluorescent probes and phototherapeutic agents. nih.govacs.orgvulcanchem.com Their ability to absorb and emit light, sometimes with large Stokes shifts, is a valuable characteristic for fluorescent labeling of nucleic acids and other biological molecules. researchgate.netacademie-sciences.fr
The capacity of benzylated 4-quinolinium dicarbocyanine dyes to photosensitize the production of ROS upon NIR light irradiation forms the basis of their potential as phototherapeutic agents. nih.govacs.org These agents can be used to induce cell death in a targeted manner, for instance, in antimicrobial photodynamic therapy. mdpi.com The deep tissue penetration of NIR light makes these compounds particularly attractive for such applications. nih.govacs.orgnih.gov Furthermore, the fluorescence of some quinoxaline (B1680401) derivatives, which are structurally related to quinolines, increases significantly upon binding to amyloid fibrils, suggesting their utility as probes for detecting these pathological protein aggregates. academie-sciences.fr
Structure Activity Relationship Sar Studies
Elucidation of Key Structural Features for Biological Potency and Selective Receptor Engagement
The biological activity of compounds based on the quinolinone scaffold is profoundly affected by the characteristics of their substituents. ibs.re.kr For the 1-benzylquinolin-4(1H)-one series and its close analogs, several structural features have been identified as crucial for potent and selective biological effects, particularly in the context of G-protein coupled receptors (GPCRs) like GPR55 and Toll-like receptors (TLRs).
Key structural components include:
The Quinolinone Core: This bicyclic heterocyclic system serves as the fundamental scaffold. Its amide moiety, in contrast to a lactone in related coumarin (B35378) structures, is a critical modification that can shift functional activity, for instance from antagonism to agonism at the GPR55 receptor. nih.govefmc-ymcs.org The carbonyl group of the quinolinone ring can participate in hydrogen bonding with receptor residues, such as K2.60(80) in the GPR55 binding site, although this interaction may be less stable compared to others. nih.govmdpi.com
The N1-Benzyl Group: The substituent at the N1 position is a major determinant of activity. In studies on related imidazo[4,5-c]quinolines, a systematic exploration of N1-benzyl-C2-alkyl substituents revealed a distinct relationship between the substituent and TLR7-agonistic potency. nih.gov The benzyl (B1604629) group itself engages in significant aromatic and lipophilic interactions within receptor binding pockets. nih.gov
Substitution on the Benzyl Ring: The position and nature of substituents on the benzyl ring are critical. For GPR55 agonists based on the related 3-benzylquinolin-2(1H)-one scaffold, a methoxy (B1213986) group at the 2'-position of the benzyl ring was found to be a key feature for high affinity. nih.gov
Substitution on the Quinolinone Nucleus: Modifications on the fused phenyl ring of the quinolinone core also play a vital role. For example, a methoxy group at position 5 of a quinolin-2-one core forms a stable hydrogen bond with the S7.42(277) residue in the GPR55 receptor. nih.govmdpi.com In other classes, such as 3-amino-4-benzylquinolin-2-ones acting as KCNQ2 channel openers, electron-withdrawing substituents on the quinolone nucleus were found to be important for activity. researchgate.net
Computational studies have further elucidated these interactions, predicting that the fused phenyl ring of the quinolone core establishes extensive aromatic and lipophilic interactions with residues like F3.33(102) and M3.36(105) in GPR55. nih.gov These key structural elements collectively define the pharmacophore and are essential for high-affinity binding and selective engagement of molecular targets.
Impact of Substituent Modifications on Receptor Binding Affinity and Functional Activity
Modifying substituents on the this compound scaffold has a quantifiable impact on receptor binding and functional outcomes. Studies on the closely related 3-benzylquinolin-2(1H)-one analogs as GPR55 receptor modulators provide detailed insights into these relationships. nih.govnih.gov
N-Methylation: The presence or absence of a methyl group on the nitrogen atom at position 1 significantly influences both affinity and selectivity.
Compound 2 (N-methylated): A derivative with a methyl group at the N1 position, alongside methoxy groups at positions 5 and 2', exhibited the highest affinity for the GPR55 receptor in its series, with a Ki value of 1.2 nM. However, it also showed notable affinity for the CB2 receptor (Ki = 6.9 nM), indicating a lack of complete selectivity. nih.gov
Compound 1 (N-demethylated): The removal of the N1-methyl group led to a slight decrease in GPR55 affinity (Ki = 14 nM) but resulted in a dramatic increase in selectivity, with no significant binding to either CB1 or CB2 receptors (Ki > 10,000 nM for both). nih.gov This demonstrates that N-methylation is a critical factor for CB2R affinity in this chemical series. nih.gov
Hydroxylation vs. Methoxylation: The conversion of methoxy groups to hydroxyl groups also alters biological activity.
Replacing both the 5-methoxy group on the quinolinone core and the 2'-methoxy group on the benzyl ring with hydroxyl groups (as in compound 4 ) resulted in only a marginal decrease in GPR55 affinity (Ki = 7.1 nM) compared to the dimethoxy analog (compound 1 ). nih.govmdpi.com Molecular modeling suggests this is because the 2'-methoxy group on the benzyl ring does not form relevant interactions, while the 5-methoxy group's role as a hydrogen bond acceptor can be replicated by a hydroxyl group. mdpi.com
Substituents on the Quinolinone Ring: The introduction of alkyl chains at other positions of the quinolinone ring has been explored to modulate activity.
In a series of 3-benzylquinolin-2(1H)-ones, introducing an n-butyl group at position 7 was explored as a modification. nih.govmdpi.com Further studies on related analogs showed that longer alkyl chains at this position, such as an octyl group, in combination with hydroxyl groups at positions 5 and 2', could lead to compounds with extremely high affinity for GPR55 (Ki = 0.29 nM). unisi.it
The following table summarizes the SAR data for a series of 3-benzylquinolin-2(1H)-one analogs at the GPR55, CB1, and CB2 receptors. nih.gov
| Compound | R1 (at N1) | R2 (at C5) | R' (at C2') | GPR55 Ki (nM) | CB1 Ki (nM) | CB2 Ki (nM) |
|---|---|---|---|---|---|---|
| 1 | H | OCH3 | OCH3 | 14 | >10,000 | >10,000 |
| 2 | CH3 | OCH3 | OCH3 | 1.2 | >10,000 | 6.9 |
| 3 | CH3 | OH | OCH3 | 18 | >10,000 | 133 |
| 4 | H | OH | OH | 7.1 | >10,000 | >10,000 |
Data sourced from Lucchesi et al., 2022. nih.gov
Rational Design Principles for Novel this compound Analogs with Enhanced Biological Properties
Based on accumulated SAR data, several rational design principles have been established for creating novel this compound analogs with improved potency, selectivity, and desired functional activity.
Scaffold Hopping and Bioisosteric Replacement: A key strategy involves replacing a central scaffold with a bioisostere to alter biological properties. For instance, the successful conversion of 3-benzylcoumarin GPR55 antagonists into potent 3-benzylquinolin-2(1H)-one agonists was achieved by replacing the coumarin lactone group with an amide moiety. nih.govefmc-ymcs.org This principle suggests that the quinolin-4(1H)-one core can be systematically used to generate novel compounds with distinct pharmacological profiles.
Targeting Selectivity through Specific Substitutions: Selectivity between related receptors can be engineered through targeted modifications. As demonstrated in the GPR55/cannabinoid receptor studies, removing the N1-methyl group from the quinolinone scaffold completely abrogated affinity for CB1 and CB2 receptors while preserving high affinity for GPR55. nih.gov This highlights a clear strategy for designing highly selective GPR55 agonists by avoiding N1-alkylation.
Potency Enhancement via Lipophilic and H-Bonding Moieties: Affinity can be fine-tuned by adding or modifying substituents that interact with specific receptor subpockets.
Introducing hydroxyl or methoxy groups at key positions (like C5 on the quinolinone ring) can create crucial hydrogen bonds with polar residues in the receptor binding site, enhancing potency. nih.govmdpi.com
Adding alkyl chains of varying lengths at positions like C7 can exploit hydrophobic regions within the binding site, leading to significantly improved affinity, with some analogs reaching sub-nanomolar potency. unisi.it
Leveraging Computational Modeling: The use of molecular dynamics (MD) simulations and computational models of receptor binding sites is a powerful tool in rational drug design. nih.govmdpi.com These models help to predict and explain the observed SAR, such as identifying key H-bond interactions and hydrophobic contacts. This allows for the in silico screening of virtual compounds and the prioritization of synthetic targets that are most likely to possess enhanced biological properties. nih.govunisi.it For example, computational studies rationalized why replacing methoxy groups with hydroxyls had only a minor impact on GPR55 affinity, guiding further design efforts. mdpi.com
By combining these principles, researchers can systematically modify the this compound structure to develop novel analogs with optimized therapeutic potential. nih.govefmc-ymcs.orgnmmc-dcf.com
Conclusion and Future Research Directions
Summary of Current Research Advancements and Key Discoveries
Research into 1-benzylquinolin-4(1H)-one and its related structures has unveiled a spectrum of biological activities. The core quinolin-4(1H)-one motif is a recognized pharmacophore, and the addition of a benzyl (B1604629) group at the N1 position significantly influences its biological profile. sapub.orgpreprints.org
Key discoveries include the identification of derivatives with potent activity in several therapeutic areas:
Pain Therapeutics: Iminodihydroquinolines, derived from the this compound scaffold, have been identified as potent and state-dependent blockers of voltage-gated sodium channels (Nav). ucl.ac.uk Specifically, they show selectivity for Nav1.7 channels, which are highly expressed in pain-sensing neurons (nociceptors). ucl.ac.uk This selective blockade of nociceptive C-fibers, with minimal effect on motor neurons, presents a significant advancement in the potential for developing novel analgesic drugs with a wide safety margin for topical or regional administration. ucl.ac.uk
GPR55 Receptor Agonism: A series of 3-benzylquinolin-2(1H)-one derivatives, structurally related to the titular compound, have been synthesized and identified as potent and selective agonists of the G protein-coupled receptor 55 (GPR55). nih.govnih.gov Some of these compounds exhibit low nanomolar binding affinity and demonstrate a full agonist profile, making them some of the most potent GPR55 agonists developed to date. nih.govnih.govunisi.it Given GPR55's role in cancer, neurodegenerative diseases, and inflammation, these molecules are valuable tools for validating it as a therapeutic target. nih.govnih.gov
Antimicrobial and Anticancer Potential: The broader class of quinolones is well-known for its antibacterial properties. sapub.orgbiointerfaceresearch.com While specific studies on this compound's antibacterial activity are part of a larger body of research on quinolones, the core structure is a promising platform for developing new antimicrobial agents. sapub.orgbiointerfaceresearch.com Furthermore, derivatives have been investigated for their anticancer properties, attributed to mechanisms like inducing apoptosis and generating reactive oxygen species (ROS).
A notable research finding is the development of a derivative, (E)-N-(1-benzylquinolin-4(1H)-ylidene)pentan-1-amine, which has shown potential as an analgesic. ucl.ac.uk Another significant area of advancement is the synthesis of 3-(benzo[d]thiazol-2-yl)-1-benzylquinolin-4(1H)-one through a copper-mediated cross-coupling reaction, demonstrating novel synthetic strategies. rsc.org
Emerging Synthetic Challenges and Opportunities for Sustainable Production
The synthesis of the this compound core and its derivatives presents both challenges and opportunities, particularly in the context of green and sustainable chemistry.
Challenges:
Harsh Reaction Conditions: Some synthetic methods employ harsh reagents or high temperatures, which are not environmentally friendly.
Catalyst Efficiency and Reusability: While metal-catalyzed reactions (e.g., copper-mediated cross-coupling) are effective, the cost, potential toxicity, and reusability of the metal catalysts are ongoing concerns. rsc.org
Opportunities for Sustainable Production:
One-Pot, Multi-Component Reactions: Researchers are developing one-pot, three-component approaches that allow for the construction of functionalized quinolones in a single step. acs.org These methods are highly efficient and atom-economical.
Green Solvents: The use of environmentally benign solvents, such as water, is being explored. ijcce.ac.ir For instance, a DABCO-catalyzed tandem reaction between 2-hydroxy-1,4-naphthoquinone (B1674593) and 1-benzylquinolin-1-ium bromide has been successfully carried out in water, offering an eco-friendly route to complex heterocyclic systems. ijcce.ac.ir
Novel Catalysis: The development of cheaper, more abundant, and less toxic catalysts is a key area of opportunity. Iron-powder-based reductions and the use of organocatalysts like DABCO represent steps in this direction. nih.govijcce.ac.ir
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of related compounds, offering a more energy-efficient alternative to conventional heating. acs.orgnih.gov
A comparative table of synthetic approaches highlights these trends:
| Synthetic Approach | Key Features | Advantages | Challenges |
| Copper-Mediated Cross-Coupling | C-H activation for coupling quinolones with azoles. rsc.org | High efficiency for specific C-C or C-N bond formations. rsc.org | Catalyst cost, potential metal contamination. |
| DABCO-Catalyzed Tandem Reaction | Michael addition followed by intramolecular cyclization in water. ijcce.ac.ir | Uses a cheap, eco-friendly catalyst and green solvent; high yields. ijcce.ac.ir | Substrate scope may be limited. |
| Three-Component Domino Protocol | One-pot synthesis of functionalized quinolones. acs.org | High efficiency, atom economy, reduced waste. acs.org | Optimization of conditions for diverse substrates can be complex. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. acs.orgnih.gov | Faster reaction times, often higher yields. acs.orgnih.gov | Specialized equipment required, scalability concerns. |
Prospective Areas for Mechanistic Elucidation of Biological Actions and Target Validation
While several biological activities of this compound derivatives have been identified, a deeper understanding of their mechanisms of action is crucial for further development.
Prospective Research Areas:
Target Deconvolution for Pain Therapeutics: For the iminodihydroquinoline-based Nav channel blockers, further studies are needed to elucidate the precise binding site on the Nav1.7 channel. ucl.ac.uk Understanding the molecular interactions will enable the design of even more potent and selective analgesics. Computational docking studies, followed by site-directed mutagenesis, can pinpoint key amino acid residues involved in binding.
GPR55 Signaling Pathways: While derivatives have been confirmed as GPR55 agonists, the downstream signaling pathways they modulate require more detailed investigation. nih.govnih.gov Research should focus on their effects on intracellular calcium release, RhoA/ROCK signaling, and p-ERK activation to fully characterize their functional profile. nih.gov Validating these targets in relevant disease models (e.g., neuroinflammation, cancer) is a critical next step. nih.govnih.gov
Antimicrobial Mechanism: For derivatives showing antibacterial activity, the specific cellular targets need to be identified. biointerfaceresearch.com Potential mechanisms include inhibition of essential enzymes like DNA gyrase, disruption of cell membrane integrity, or interference with bacterial signaling pathways. researchgate.net
Off-Target Profiling: Comprehensive screening against a panel of receptors, enzymes, and ion channels is necessary to identify any potential off-target effects. This is essential for predicting potential side effects and ensuring the safety profile of any lead compounds.
Future Directions in the Development of this compound Based Molecular Tools and Probes
The inherent properties of the this compound scaffold make it an excellent starting point for the development of sophisticated molecular tools for chemical biology research.
Future Developmental Directions:
Fluorescent Probes: The quinolone core is a fluorophore. By conjugating this compound derivatives with other dyes or modifying their structure to enhance their intrinsic fluorescence, researchers can create probes for biological imaging. rsc.org For example, a derivative could be designed to bind selectively to the Nav1.7 channel, allowing for real-time visualization of these channels in live cells.
Photoaffinity Labels: To definitively identify the biological targets of these compounds, photoaffinity labels can be synthesized. This involves incorporating a photoreactive group (e.g., an azide (B81097) or diazirine) into the molecule. Upon UV irradiation, the label will covalently bind to its target protein, allowing for its isolation and identification via proteomic techniques.
Targeted Drug Delivery Systems: Derivatives with high affinity for a specific biological target, such as GPR55, which is often overexpressed in certain cancer cells, could be used as targeting ligands. nih.gov By attaching a cytotoxic agent to the this compound scaffold, it may be possible to create a conjugate that selectively delivers the toxic payload to cancer cells, minimizing damage to healthy tissue.
DNA Intercalating Agents and Photonucleases: The planar quinolinium structure is suitable for intercalation into DNA. acs.orgnih.gov Research has shown that benzylated quinolinium carbocyanine dyes can induce single-photon DNA photocleavage upon irradiation with near-infrared light. acs.orgnih.gov This opens up possibilities for developing light-activated therapeutic agents or molecular probes for studying DNA structure and function. acs.orgnih.gov
The development of these molecular tools will not only advance our understanding of the biological roles of the targets of this compound but also provide novel reagents for broader use in biomedical research.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Benzylquinolin-4(1H)-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves condensation reactions between benzylamine derivatives and ketone precursors. For example, acid-catalyzed cyclization of 2-bromobenzaldehyde with benzylamine derivatives (e.g., via Pfitzinger or Gould-Jacobs reactions) is a common approach . Microwave-assisted synthesis has been reported to enhance reaction efficiency (e.g., 63% yield under InCl₃ catalysis in 5 minutes) . Solvent selection (e.g., CH₂Cl₂/di-isopropylether) and catalyst load (e.g., 20 mol% InCl₃) significantly impact purity. Characterization via NMR and HRMS is critical to confirm structural integrity .
Q. Which spectroscopic techniques are recommended for characterizing this compound and its derivatives?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming substituent positions and detecting diastereomers. For example, shifts at δ 7.2–8.1 ppm (aromatic protons) and δ 170–180 ppm (ketone carbons) are diagnostic .
- X-ray crystallography : Resolves conformational ambiguities (e.g., dihedral angles between fused rings: 57.84° in 2-substituted analogs) .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 236.1184 for C₁₆H₁₃NO) .
Q. How can researchers evaluate the biological activity of this compound in vitro?
- Methodological Answer :
- Enzyme inhibition assays : Test interactions with targets like kinases or cytochrome P450 using fluorometric or colorimetric substrates (e.g., IC₅₀ determination) .
- Cellular uptake studies : Use fluorescence tagging (e.g., benzo[h]quinolin-2-yl derivatives) to track localization in cancer cell lines .
- Structure-activity relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups at the 2-position) to enhance binding affinity .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound derivatives be resolved?
- Methodological Answer : Contradictions often arise from:
- Solubility variations : Use standardized DMSO stock solutions (<0.1% v/v) to avoid aggregation .
- Substituent stereochemistry : Perform enantiomeric separation (e.g., chiral HPLC) to isolate active isomers .
- Off-target effects : Combine proteomics (e.g., affinity chromatography) with computational docking to identify non-specific interactions .
Q. What strategies are effective for designing this compound derivatives with enhanced photophysical properties?
- Methodological Answer :
- π-Extension : Fuse aromatic rings (e.g., benzo[h]quinoline) to improve fluorescence quantum yield .
- Electron-donating groups : Introduce –OCH₃ or –NH₂ at the 4-position to redshift emission wavelengths .
- Two-photon absorption : Optimize conjugation length (e.g., 2,3-dihydroquinolinone cores) for nonlinear optical applications .
Q. How can researchers validate synthetic intermediates in multi-step pathways for this compound analogs?
- Methodological Answer :
- In-situ monitoring : Use LC-MS to track intermediates during Mannich or retro-Mannich reactions .
- Isolation protocols : Employ column chromatography (silica gel, hexane/EtOAc gradient) for diastereomeric separation .
- Crystallographic validation : Resolve ambiguous structures (e.g., 3,4-dihydroquinolin-2(1H)-one conformers) via single-crystal X-ray diffraction .
Q. What role does crystallography play in understanding the conformation of this compound derivatives?
- Methodological Answer : X-ray crystallography reveals:
- Planarity of fused rings : Dihedral angles (e.g., 0.28° in 2-chloro-6,7-dimethyl derivatives) influence π-stacking and intermolecular interactions .
- Hydrogen-bonding networks : N–H⋯N interactions (2.65 Å) stabilize dimeric structures, critical for solid-state fluorescence .
Q. How can reaction mechanisms for this compound synthesis be experimentally probed?
- Methodological Answer :
- Kinetic isotope effects : Compare reaction rates using deuterated substrates to identify rate-determining steps .
- Trapping intermediates : Use low-temperature NMR to detect transient species (e.g., enolates in acid-catalyzed cyclization) .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity in heterocyclic ring formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
